Cas no 1822666-11-4 (4-(Bromomethyl)-3-ethylbenzonitrile)
4-(Bromomethyl)-3-ethylbenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-(bromomethyl)-3-ethylbenzonitrile
- 4-(Bromomethyl)-3-ethylbenzonitrile
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- Inchi: 1S/C10H10BrN/c1-2-9-5-8(7-12)3-4-10(9)6-11/h3-5H,2,6H2,1H3
- InChI Key: OMKLLOKETJWHSP-UHFFFAOYSA-N
- SMILES: BrCC1C=CC(C#N)=CC=1CC
Computed Properties
- Exact Mass: 222.99966 g/mol
- Monoisotopic Mass: 222.99966 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 224.10
- XLogP3: 3
- Topological Polar Surface Area: 23.8
4-(Bromomethyl)-3-ethylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019099854-5g |
4-(Bromomethyl)-3-ethylbenzonitrile |
1822666-11-4 | 95% | 5g |
$1608.00 | 2023-09-02 | |
| Alichem | A019099854-10g |
4-(Bromomethyl)-3-ethylbenzonitrile |
1822666-11-4 | 95% | 10g |
$2556.72 | 2023-09-02 | |
| Alichem | A019099854-25g |
4-(Bromomethyl)-3-ethylbenzonitrile |
1822666-11-4 | 95% | 25g |
$4288.00 | 2023-09-02 |
4-(Bromomethyl)-3-ethylbenzonitrile Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 4-(Bromomethyl)-3-ethylbenzonitrile
Introduction to 4-(Bromomethyl)-3-ethylbenzonitrile (CAS No. 1822666-11-4)
4-(Bromomethyl)-3-ethylbenzonitrile, with the CAS number 1822666-11-4, is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and synthetic chemistry. This compound is characterized by its unique molecular structure, which includes a bromomethyl group and an ethyl substituent on a benzonitrile backbone. The combination of these functional groups endows the molecule with a range of chemical properties that make it an attractive candidate for a variety of synthetic transformations and biological studies.
The chemical formula of 4-(Bromomethyl)-3-ethylbenzonitrile is C10H10BrN, and its molecular weight is approximately 218.10 g/mol. The compound is typically synthesized through a series of well-established organic reactions, such as the bromination of 3-ethylbenzonitrile followed by the introduction of the bromomethyl group. This synthetic route has been optimized to achieve high yields and purity, making it suitable for both laboratory-scale synthesis and industrial production.
In the realm of pharmaceutical research, 4-(Bromomethyl)-3-ethylbenzonitrile has shown promise as a building block for the synthesis of novel drug candidates. The bromomethyl group can serve as a reactive handle for further functionalization, allowing chemists to introduce a wide range of substituents that can modulate the biological activity and pharmacokinetic properties of the resulting compounds. Recent studies have explored the use of this compound in the development of inhibitors for specific enzymes and receptors, which are crucial targets in the treatment of various diseases.
One notable application of 4-(Bromomethyl)-3-ethylbenzonitrile is in the field of cancer research. Researchers have investigated its potential as a scaffold for designing small-molecule inhibitors that target key signaling pathways involved in cancer progression. For example, a study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of derivatives based on this compound, which exhibited potent inhibitory activity against specific kinases known to be overactive in certain types of cancer cells. These findings highlight the potential of 4-(Bromomethyl)-3-ethylbenzonitrile as a lead compound for further drug development.
Beyond its pharmaceutical applications, 4-(Bromomethyl)-3-ethylbenzonitrile has also found use in materials science. The presence of the bromomethyl group allows for facile cross-linking reactions, making it an attractive monomer for the synthesis of polymers with tailored properties. These polymers can be designed to have specific mechanical strengths, thermal stabilities, and solubilities, depending on the desired application. For instance, researchers have developed polymer coatings using this compound that exhibit excellent adhesion and resistance to environmental degradation.
In synthetic chemistry, 4-(Bromomethyl)-3-ethylbenzonitrile serves as a valuable intermediate for the preparation of more complex molecules. Its reactivity and functional group diversity enable chemists to perform a wide range of transformations, including nucleophilic substitution reactions, coupling reactions, and cyclization processes. These synthetic routes have been utilized to synthesize novel compounds with unique structural features and biological activities, contributing to the expansion of chemical space and the discovery of new bioactive molecules.
The safety profile of 4-(Bromomethyl)-3-ethylbenzonitrile is an important consideration in its handling and use. While it is not classified as a hazardous substance under current regulations, appropriate safety measures should be taken during its synthesis and manipulation to ensure laboratory safety. This includes working under well-ventilated conditions and using personal protective equipment (PPE) such as gloves and goggles.
In conclusion, 4-(Bromomethyl)-3-ethylbenzonitrile (CAS No. 1822666-11-4) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure and reactivity make it an attractive candidate for drug discovery, materials science, and synthetic chemistry applications. Ongoing research continues to uncover new uses and properties of this compound, further solidifying its importance in modern scientific research.
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